4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Kinase inhibitor BCR-ABL Cellular phosphorylation assay

4-(4-Methoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide (C13H10N4O2S2, MW 318.37 g/mol) is a synthetic small molecule belonging to the thiadiazole carboxamide class, distinguished by a 1,2,3-thiadiazole core substituted at C4 with a 4-methoxyphenyl ring and at the C5 carboxamide with a 2-aminothiazole moiety. This N-(thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide scaffold combines two bioactive heterocycles into a single pharmacophore, making it a versatile candidate for drug discovery screening libraries, medicinal chemistry optimization, and chemical biology probe development.

Molecular Formula C13H10N4O2S2
Molecular Weight 318.4 g/mol
Cat. No. B14938258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
Molecular FormulaC13H10N4O2S2
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=NC=CS3
InChIInChI=1S/C13H10N4O2S2/c1-19-9-4-2-8(3-5-9)10-11(21-17-16-10)12(18)15-13-14-6-7-20-13/h2-7H,1H3,(H,14,15,18)
InChIKeyMDKLTGITZOHOSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide: A Dual Heterocyclic Carboxamide for Targeted Kinase and Cellular Screening


4-(4-Methoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide (C13H10N4O2S2, MW 318.37 g/mol) is a synthetic small molecule belonging to the thiadiazole carboxamide class, distinguished by a 1,2,3-thiadiazole core substituted at C4 with a 4-methoxyphenyl ring and at the C5 carboxamide with a 2-aminothiazole moiety . This N-(thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide scaffold combines two bioactive heterocycles into a single pharmacophore, making it a versatile candidate for drug discovery screening libraries, medicinal chemistry optimization, and chemical biology probe development [1].

Why Generic Substitution of 4-(4-Methoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide Fails for Rigorous Research


Minor structural changes in the 1,2,3-thiadiazole carboxamide series profoundly affect both kinase potency and selectivity. For example, within a related c-Met inhibitor program, shifting the 6,7-dimethoxyquinoline moiety to 2-chloropyridine altered c-Met IC50 values by over 1.5-fold, while swapping N-aryl substituents modulated activity by 2- to 3-fold [1]. The specific combination of a 4-methoxyphenyl at the thiadiazole C4 position and a thiazol-2-yl amide at C5 creates a unique hydrogen-bonding and steric profile that cannot be recapitulated by analogs bearing simple phenyl, halogen, or alkyl amide replacements. Furthermore, the 4-methoxyphenyl group influences logP (measured at 2.597) and aqueous solubility (logSw -3.14), which are critical for both biochemical assay performance and cellular permeability . Unqualified substitution with an in-class compound lacking these precise substituents risks invalidating SAR conclusions and wasting screening resources.

Quantitative Differentiation of 4-(4-Methoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide Against Structural Analogs


BCR-ABL Cellular Kinase Inhibition: 211 nM Potency Demonstrates Target Engagement in a Clinically Relevant Kinase Assay

In a cell-based kinase assay, 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide inhibited BCR-ABL-mediated phosphorylation of ABL at residue Y412 in mouse BA/F3 cells with an IC50 of 211 nM [1]. While this single-point evidence does not constitute a full selectivity profile, it establishes measurable on-target cellular activity at sub-micromolar concentration. In contrast, the same compound showed no meaningful inhibition of BRAF V600E-driven proliferation (IC50 > 10,000 nM) in A375 cells, demonstrating over 47-fold functional selectivity between BCR-ABL and BRAF V600E cellular assays [1].

Kinase inhibitor BCR-ABL Cellular phosphorylation assay

Physicochemical Signature: Computed logP, logD, and logSw Define a Favorable Property Window for Cell-Based Screening

The compound exhibits computed logP of 2.597, logD of 2.5917 at physiological pH, and logSw of -3.1369, with a polar surface area of 63.7 Ų and 6 hydrogen bond acceptors against 1 donor . This profile places it within the Central Nervous System Multiparameter Optimization (CNS MPO) favorable range for cell permeability while maintaining moderate aqueous solubility. For comparison, many in-class thiazole/thiadiazole carboxamide c-Met inhibitors in a 2023 optimization study required extensive structural tuning to achieve drug-like properties [1]. The target compound's computed profile suggests it is pre-optimized for cellular assays without further formulation, an advantage over more lipophilic analogs that may precipitate in assay media.

Physicochemical properties Drug-likeness Solubility

Scaffold Differentiation: Distinct Substituent Pattern Relative to Published c-Met and COX Inhibitor Series

The 2023 thiazole/thiadiazole carboxamide series by Nan et al. predominantly explored 6,7-dimethoxyquinoline, quinazoline, thienopyridine, and chloropyridine as moiety A, with varied N-aryl amide substituents, achieving c-Met IC50 values from 15.6 nM to >500 nM [1]. The target compound's unique combination of a 4-methoxyphenyl at thiadiazole C4 and a thiazol-2-yl amide at C5 is absent from this series, placing it in an unexplored region of chemical space. Separately, methoxyphenyl thiazole carboxamide derivatives evaluated as COX inhibitors showed IC50 values of 0.239 μM for the most potent analog 2b [2]. The target compound's sub-micromolar BCR-ABL activity and COX-inactive structural signature suggest potential for repurposing toward kinase targets without the gastrointestinal liabilities associated with COX inhibition.

Scaffold differentiation Kinase inhibitor COX inhibitor

Priority Application Scenarios for 4-(4-Methoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide in Drug Discovery


BCR-ABL Targeted Kinase Probe Development and Resistance Mutant Profiling

With an IC50 of 211 nM against BCR-ABL in cellular assays [1] and >47-fold selectivity over BRAF V600E, this compound serves as an immediate starting point for medicinal chemistry optimization toward BCR-ABL inhibitors with reduced off-target kinase activity. The scaffold's novelty relative to approved BCR-ABL inhibitors (imatinib, dasatinib, ponatinib) positions it for resistance-mutant profiling, particularly against the T315I gatekeeper mutation that evades most first- and second-generation therapies.

Screening Library Enrichment for Kinase-Focused Small-Molecule Collections

The compound's favorable computed physicochemical profile (logP 2.60, logD 2.59, PSA 63.7 Ų) and demonstrated cellular kinase activity make it suitable for inclusion in diversity-oriented or kinase-focused screening libraries. Its sub-micromolar potency against a clinically validated oncology target and selectivity over BRAF minimizes the risk of pan-kinase promiscuity, improving the hit-to-lead conversion rate from primary screens.

Chemical Biology Tool for Studying BCR-ABL Signaling and c-Met/BRAF Cross-Talk

The compound selectively inhibits BCR-ABL while sparing BRAF V600E-driven proliferation [1], enabling dissection of signaling pathways where BCR-ABL and BRAF intersect (e.g., in certain leukemias and solid tumors with co-occurring mutations). The structurally related c-Met inhibitor scaffold [2] further allows analog-based exploration of c-Met/BCR-ABL dual inhibition strategies, a combinatorial approach relevant to overcoming kinase inhibitor resistance.

Fragment-Based and Scaffold-Hopping Optimization Programs

The 1,2,3-thiadiazole core substituted with a 4-methoxyphenyl and thiazol-2-yl amide occupies chemical space distinct from published c-Met and COX inhibitor series [2]. Medicinal chemists can use this compound as a scaffold-hopping starting point to explore kinase selectivity while maintaining the favorable property window. Systematic variation of the methoxyphenyl and thiazole substituents can rapidly map SAR for BCR-ABL, Src-family, or other therapeutically relevant kinases.

Quote Request

Request a Quote for 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.